6-Chloro-chroman-3-carboxylic acid
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Overview
Description
6-Chloro-chroman-3-carboxylic acid is a chemical compound with the molecular formula C10H9ClO3. It is a derivative of chroman, featuring a chlorine atom at the 6th position and a carboxylic acid group at the 3rd position.
Mechanism of Action
Target of Action
Similar compounds such as 6-fluoro-chroman-2-carboxylic acids (fccas) are known to be pivotal chiral building blocks in the pharmaceutical industry .
Mode of Action
They are produced by the catalysis of two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . The highly enantioselective mechanisms were revealed by molecular simulations .
Result of Action
Chromone-3-carboxylic acid, a related compound, has been associated with various biological activities, including anticancer activity, interleukin 5 inhibition, monoamine oxidase inhibition, and affinity for adenosine receptors a2b .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-chroman-3-carboxylic acid typically involves the chlorination of chroman-3-carboxylic acid. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-chroman-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of chroman-3-one derivatives.
Reduction: Formation of 3-hydroxy-chroman derivatives.
Substitution: Formation of 6-amino-chroman-3-carboxylic acid or 6-thiochroman-3-carboxylic acid.
Scientific Research Applications
6-Chloro-chroman-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Chromone-3-carboxylic acid: Lacks the chlorine atom at the 6th position.
6-Methoxy-chroman-3-carboxylic acid: Features a methoxy group instead of a chlorine atom.
6-Bromo-chroman-3-carboxylic acid: Contains a bromine atom instead of chlorine.
Uniqueness: 6-Chloro-chroman-3-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLYAMDODADLNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585339 |
Source
|
Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164265-01-4 |
Source
|
Record name | 6-Chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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